molecular formula C14H19BrN2O B1444397 (4-Bromo-2-methylphenyl)-(4-ethylpiperazin-1-yl)-methanone CAS No. 1092563-51-3

(4-Bromo-2-methylphenyl)-(4-ethylpiperazin-1-yl)-methanone

Cat. No. B1444397
M. Wt: 311.22 g/mol
InChI Key: MGMIHUVKOQWPEN-UHFFFAOYSA-N
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Description

((4-Bromo-2-methylphenyl)-(4-ethylpiperazin-1-yl)-methanone) is a synthetic compound that has been studied extensively in the scientific community. It is a derivative of the piperazine family of compounds and has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. The compound has been used in a variety of research studies, including those related to drug development and drug delivery.

Scientific Research Applications

Antibacterial and Antifungal Properties

Several studies have synthesized derivatives of (4-bromo-2-methylphenyl)-(4-ethylpiperazin-1-yl)-methanone, indicating potential antimicrobial properties. For instance, a series of triazole analogues of piperazine showed significant inhibition against various human pathogenic bacteria, suggesting potential for further development as antibacterial agents (Nagaraj, Srinivas & Rao, 2018). Similarly, novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives exhibited promising antifungal activity, with specific substituents enhancing the effect (Lv et al., 2013).

Antioxidant Properties

Compounds synthesized from reactions involving (4-bromo-2-methylphenyl)-(4-ethylpiperazin-1-yl)-methanone and its derivatives demonstrated effective antioxidant power. For instance, (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its brominated derivatives exhibited significant antioxidant activities compared to standard compounds, indicating their potential as antioxidants (Çetinkaya, Göçer, Menzek & Gülçin, 2012).

Nonlinear Optical (NLO) Properties

Studies also explored the potential of (4-bromo-2-methylphenyl)-(4-ethylpiperazin-1-yl)-methanone derivatives in opto-electronic applications. For instance, (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone was synthesized and analyzed for its NLO properties, showing promising results for device applications due to its good thermal stability and hardness (Revathi et al., 2018).

Synthesis of Bioactive Compounds

The compound's derivatives have been used in synthesizing a variety of bioactive compounds. For instance, novel amides of the N-methylpiperazine series were synthesized for potential application in the synthesis of antileukemic agents (Koroleva et al., 2011). Moreover, bromophenol derivatives synthesized from the compound showed strong inhibitory activity against carbonic anhydrase, indicating potential as carbonic anhydrase inhibitors (Akbaba et al., 2013).

properties

IUPAC Name

(4-bromo-2-methylphenyl)-(4-ethylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-3-16-6-8-17(9-7-16)14(18)13-5-4-12(15)10-11(13)2/h4-5,10H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMIHUVKOQWPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-methylphenyl)-(4-ethylpiperazin-1-yl)-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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